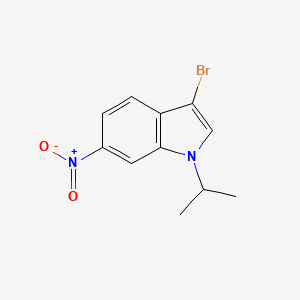

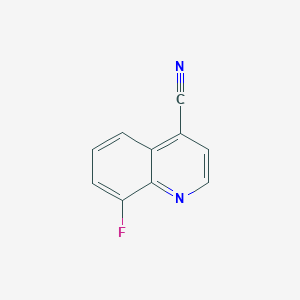

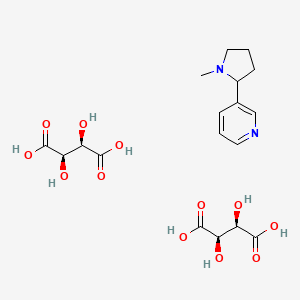

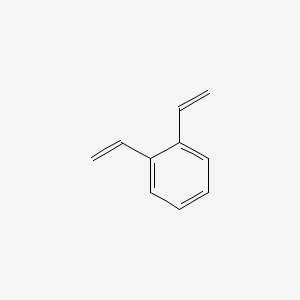

![molecular formula C12H36N2Si4Sn B6594305 双[双(三甲基甲硅烷基)氨基]锡(II) CAS No. 59863-13-7](/img/structure/B6594305.png)

双[双(三甲基甲硅烷基)氨基]锡(II)

描述

Bis[bis(trimethylsilyl)amino]tin(II) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is also known as Tin(II) bis(trimethylsilyl)amide or Tin(II) bis(trimethylsilyl)imide.

科学研究应用

1. 合成锡(II)胍基

双[双(三甲基甲硅烷基)氨基]锡(II)用于合成锡(II)胍基,后者是通过与各种碳二亚胺反应获得的。此过程产生杂配位和均配位的锡(II)胍基,其特征在于在不同溶剂中通过核磁共振波谱表征(Chlupatý 等人,2012)。

2. 碱土金属双[双(三甲基甲硅烷基)酰胺]

镁、钙、锶和钡的碱土金属双[双(三甲基甲硅烷基)酰胺]从双[双(三甲基甲硅烷基)酰胺]锡(II)中分离,通过有机溶剂中的金属交换反应。这些化合物在苯和甲苯等各种溶剂中表现出不同的行为 (Westerhausen,1991)。

3. 合成双[(三甲基甲硅烷基)亚甲基]锡配合物

双[双(三甲基甲硅烷基)氨基]锡(II)用于合成双[(三甲基甲硅烷基)亚甲基]锡席夫碱配合物,其特征在于其三角双锥几何构型和配位的 Sn 原子 (Xiu Xiao-ping,2007)。

4. 合成 SnTe 纳米晶体

此化合物对于单分散 SnTe 纳米晶体的溶液相合成至关重要。三辛基膦碲化物在油胺中的反应产生尺寸可调带隙能量的 SnTe 纳米晶体,形成三维超晶格 (Kovalenko 等人,2007)。

5. 杂累积烯复分解研究

双[双(三甲基甲硅烷基)氨基]锡(II)衍生物用于杂累积烯复分解研究,特别是在与二氧化碳和异氰酸酯的反应中。这些研究有助于理解影响锡(II)介导的复分解过程的电子因素 (Babcock 等人,1999)。

6. 合成 SnSe 纳米晶体

SnSe 纳米颗粒的胶体合成采用双[双(三甲基甲硅烷基)氨基]锡(II)来生成具有尺寸相关带隙性质的纳米颗粒。此合成探索了表面化学效应和在光催化中的潜在应用 (Baumgardner 等人,2010)。

7. 制备碱土金属双(酰胺)

双[双(三甲基甲硅烷基)酰胺]与碱土金属的反应性使其成为分子碱土金属化学中的有价值的合成子。这些化合物可用于各种分子的金属化,有助于形成独特的结构和性质 (Westerhausen,1998)。

8. 合成铂锡纳米颗粒

使用双[双(三甲基甲硅烷基)氨基]锡(II)进行顺序还原会导致形成铂锡纳米颗粒。这些纳米颗粒展示了各种金属间相,并且由于其独特的表面结构而显示出催化应用的潜力 (Erdt 等人,2018)。

9. 合成有机钙化合物

在有机钙化合物的合成中,双[双(三甲基甲硅烷基)氨基]锡(II)用于制备具有催化活性的配合物。这些配合物参与内酯和内酰胺的开环聚合,展示出不同的反应性和结构性质 (Westerhausen 等人,2003)。

作用机制

Target of Action

Bis[bis(trimethylsilyl)amino]tin(II) is primarily used as a reagent in organic synthesis . Its primary targets are aldehydes and ketones, which it converts to N,N-dialkyleneamines .

Mode of Action

It is known to interact with its targets (aldehydes and ketones) to convert them into n,n-dialkyleneamines . This conversion likely involves the formation of a complex between the tin compound and the carbonyl group of the aldehyde or ketone, followed by a reduction process.

Result of Action

The primary result of the action of Bis[bis(trimethylsilyl)amino]tin(II) is the conversion of aldehydes and ketones to N,N-dialkyleneamines . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone involved and the context in which the reaction occurs.

Action Environment

The action of Bis[bis(trimethylsilyl)amino]tin(II) can be influenced by various environmental factors. For example, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be stored in a dry, cool place, away from oxidizing agents and sources of heat . The reaction conditions, such as temperature and the presence of other reagents, can also affect its efficacy and stability.

属性

IUPAC Name |

bis[bis(trimethylsilyl)amino]tin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Sn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIUEYAQZRJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203656, DTXSID90334689 | |

| Record name | Tin, bis(bis(trimethylsilyl))amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55147-78-9, 59863-13-7 | |

| Record name | Tin, bis(bis(trimethylsilyl))amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of nanomaterials can be synthesized using Bis[bis(trimethylsilyl)amino]tin(II)?

A1: Bis[bis(trimethylsilyl)amino]tin(II) serves as a valuable precursor for synthesizing a range of semiconductor nanocrystals, including:

- Tin telluride (SnTe) nanocrystals: These nanocrystals demonstrate size-tunable band gap energies, making them suitable for applications in optoelectronics. []

- Tin selenide (SnSe) nanocrystals: This synthesis yields nanocrystals with controllable sizes, paving the way for exploration of their optical properties and surface chemistry. []

- Tin sulfide (SnS) nanocrystals: Researchers have achieved various morphologies of SnS nanocrystals, including quantum dots and nanoplates, by carefully selecting chalcogenide precursors and ligands. []

Q2: Are there alternative precursors for synthesizing tin sulfide (SnS) nanocrystals?

A2: Yes, researchers have explored alternative tin precursors to address the limitations of using Bis[bis(trimethylsilyl)amino]tin(II), which can be expensive and flammable. Tin(II) acetate has emerged as a promising alternative, enabling the synthesis of colloidal SnS nanosheets with controllable size and thickness. This method offers a simpler and potentially more scalable approach for producing SnS nanomaterials. []

Q3: Can Bis[bis(trimethylsilyl)amino]tin(II) be used for atomic layer deposition (ALD)?

A3: While Bis[bis(trimethylsilyl)amino]tin(II) has been investigated for ALD of tin oxide thin films, it resulted in silicon impurities in the deposited films. [] This highlights the importance of precursor selection and process optimization in achieving high-purity materials using ALD.

Q4: Beyond nanomaterial synthesis, are there other applications of Bis[bis(trimethylsilyl)amino]tin(II)?

A5: Yes, Bis[bis(trimethylsilyl)amino]tin(II) exhibits reactivity with various compounds. For instance, it participates in cleavage reactions with Lawesson's reagent, a compound commonly used in organic synthesis. [] This reactivity highlights its potential as a reagent in diverse chemical transformations.

Q5: What are the potential applications of the synthesized nanomaterials derived from Bis[bis(trimethylsilyl)amino]tin(II)?

A5: The unique properties of the synthesized nanomaterials, like SnSe and SnS, open doors for applications in various fields:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

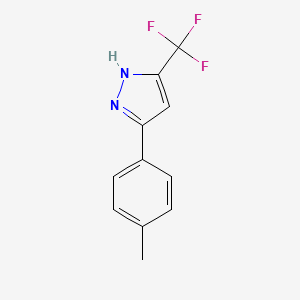

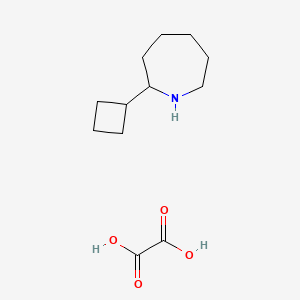

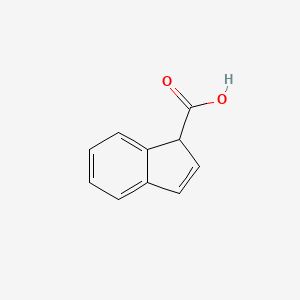

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)